ent-Lurasidone Hydrochloride is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and depressive episodes associated with bipolar disorder. It belongs to the chemical class of benzisothiazole derivatives and is marketed under the brand name Latuda. The drug was developed by Dainippon Sumitomo Pharma and received approval from the U.S. Food and Drug Administration in 2010 for schizophrenia treatment, with subsequent approvals for bipolar depression in various jurisdictions .
The synthesis of ent-Lurasidone Hydrochloride involves several key steps that utilize specific chemical reactions to construct its complex molecular structure. The synthesis pathway typically includes:
The molecular formula of ent-Lurasidone Hydrochloride is with a molecular weight of approximately 492.68 g/mol .
The chemical reactivity of ent-Lurasidone Hydrochloride can be analyzed through various reactions that may occur under different conditions:
These reactions are critical for understanding the stability and compatibility of ent-Lurasidone Hydrochloride in pharmaceutical formulations .
ent-Lurasidone Hydrochloride exerts its therapeutic effects primarily through:
The binding affinities for these receptors indicate a complex interplay that enhances cognitive function while minimizing adverse effects .
ent-Lurasidone Hydrochloride is primarily utilized in clinical settings for:
Research continues into additional applications within psychiatric medicine, focusing on optimizing dosing regimens and exploring potential uses in other mood disorders .
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 2365156-60-9
CAS No.: 61607-82-7
CAS No.: 62453-16-1